Sulfo-Cy3-NHS (disodium)
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Overview
Description
Sulfo-Cy3-NHS (disodium) is a derivative of the Cy3 (Cyanine3) dye that contains sulfonate ions. This compound is known for its improved water solubility and is widely used in labeling biomolecules containing amine groups, such as proteins, antibodies, or peptides . The presence of sulfonate ions enhances its hydrophilicity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3-NHS (disodium) is synthesized by activating the carboxyl group of the Cy3 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. This activation allows the dye to react with primary amines on biomolecules, forming stable amide bonds . The reaction typically occurs in an aqueous solution without the need for organic co-solvents, which helps maintain the integrity of sensitive biomolecules .
Industrial Production Methods
Industrial production of Sulfo-Cy3-NHS (disodium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the chemical structure and functionality of the dye. The final product is often lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3-NHS (disodium) primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly specific and efficient, making it ideal for labeling applications.
Common Reagents and Conditions
The common reagents used in these reactions include primary amines found in proteins, antibodies, and peptides. The reaction conditions are typically mild, occurring at physiological pH and room temperature, which helps preserve the biological activity of the labeled molecules .
Major Products Formed
The major products formed from these reactions are stable amide-linked conjugates of Sulfo-Cy3-NHS (disodium) with the target biomolecules. These conjugates retain the fluorescent properties of the Cy3 dye, allowing for easy detection and analysis .
Scientific Research Applications
Sulfo-Cy3-NHS (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Mechanism of Action
The mechanism of action of Sulfo-Cy3-NHS (disodium) involves the formation of a stable amide bond between the NHS ester and primary amines on the target biomolecule. This covalent attachment ensures that the fluorescent dye remains bound to the biomolecule, allowing for accurate detection and analysis. The sulfonate ions in the dye improve its water solubility, enhancing its performance in aqueous environments .
Comparison with Similar Compounds
Sulfo-Cy3-NHS (disodium) is unique due to its improved water solubility and high specificity for primary amines. Similar compounds include:
TAMRA: Another fluorescent dye with similar excitation and emission properties but lower water solubility.
Alexa Fluor 555: Known for its brightness and stability, but may require organic co-solvents for labeling.
DyLight 550: Offers similar fluorescence characteristics but may not be as hydrophilic as Sulfo-Cy3-NHS (disodium).
BODIPY TMR-X: A fluorescent dye with comparable properties but different chemical structure and solubility profile.
Sulfo-Cy3-NHS (disodium) stands out due to its ease of use in aqueous solutions and its ability to form stable conjugates with a wide range of biomolecules.
Properties
Molecular Formula |
C36H41N3Na2O13S3 |
---|---|
Molecular Weight |
865.9 g/mol |
IUPAC Name |
disodium;(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C36H43N3O13S3.2Na/c1-35(2)26-22-24(54(46,47)48)13-15-28(26)37(19-7-5-6-12-34(42)52-39-32(40)17-18-33(39)41)30(35)10-8-11-31-36(3,4)27-23-25(55(49,50)51)14-16-29(27)38(31)20-9-21-53(43,44)45;;/h8,10-11,13-16,22-23H,5-7,9,12,17-21H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2 |
InChI Key |
PSSRJGARVRNPSB-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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